(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine
Description
(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine (CAS: 1071435-61-4) is a chiral amine derivative featuring a 3-pyridyl ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and an ethylamine side chain with (1R)-stereochemistry. Its molecular formula is C₈H₉F₃N₂ (MW: 190.17 g/mol), and it is commercially available in purities ≥98% . The trifluoromethyl group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-2-3-7(13-4-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSGXPCKIDZNIF-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as CF3SO2Na under metal-free conditions, which selectively introduces the trifluoromethyl group to the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective reagents, such as CF3SO2Na, is preferred to minimize the environmental impact and reduce production costs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group enables participation in nucleophilic substitution reactions. Key findings include:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Alkylation | NaH or LiAlH₄ in DCM/EtOH, 0–25°C | N-alkylated derivatives | |
| Acylation | AcCl/R₃N in THF, reflux | Amides with RCO-groups |
-
Mechanistic Insight : The amino group attacks electrophilic centers (e.g., alkyl halides, acyl chlorides), forming C–N bonds. Steric hindrance from the pyridyl group may influence regioselectivity.
Reduction and Oxidation
The ethylamine chain and pyridine ring undergo selective redox transformations:
| Process | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Ketone Reduction | H₂/Pd-C in MeOH, 50°C | Racemic amine formation | |
| Amine Oxidation | KMnO₄/H₂SO₄, 80°C | Pyridine carboxylic acid derivatives |
-
Stereochemical Impact : Chiral centers are preserved under mild reduction but may racemize under harsh oxidative conditions .
Cyclization and Heterocycle Formation
The pyridine ring directs regioselective cycloadditions:
| Reaction | Partners/Conditions | Products | Source |
|---|---|---|---|
| [4+2] Cycloaddition | Styrenes/AuCl, 100°C | Tetrahydro-1,5-naphthyridines | |
| Condensation | Aldehydes, Montmorillonite K10 | Imine intermediates |
-
Electronic Effects : The trifluoromethyl group deactivates the pyridine ring, favoring meta-selectivity in electrophilic attacks .
Halogenation and Cross-Coupling
Palladium-catalyzed functionalization of the pyridine ring:
| Reaction | Catalysts/Reagents | Outcome | Source |
|---|---|---|---|
| Bromination | Pd(OAc)₂/PPh₃, Br₂, 80°C | 4-Bromo-pyridine derivatives | |
| Suzuki Coupling | ArB(OH)₂, Pd(dppf)Cl₂ | Biaryl products |
Acid-Base Reactions
The amine forms stable salts for pharmaceutical applications:
| Salt Formation | Acid | Application | Source |
|---|---|---|---|
| Hydrochloride | HCl in Et₂O | Improved solubility | |
| Tosylate | TsCl, Cs₂CO₃ | Crystallization aid |
Comparative Reactivity Table
Key differences between (R)-isomer and analogues:
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| Enzymatic Resolution | Lipase-mediated, 90% ee | Not reported |
| Biological Activity | Higher receptor binding affinity | Reduced potency |
Scientific Research Applications
Medicinal Applications
1. Antifungal Activity
This compound has been identified as having antifungal properties, making it a candidate for developing treatments against fungal infections. Its mechanism of action likely involves disrupting fungal cell membranes or inhibiting critical enzymatic pathways necessary for fungal growth .
2. Neuropharmacology
Research indicates that (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine may act on serotonin receptors, specifically the 5-HT2A receptor. This interaction suggests potential applications in treating mood disorders and other neurological conditions .
3. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, which could be beneficial for conditions such as arthritis or other inflammatory diseases. Its efficacy in this area is under investigation, with preliminary studies indicating a favorable response in various models .
Chemical Applications
1. Ligands in Catalysis
Due to its unique structure, (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine can function as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are vital for synthesizing complex organic molecules and pharmaceuticals .
2. Analytical Chemistry
The compound's properties make it suitable for use as a ligand in analytical chemistry, particularly in techniques involving metal complexes and sensors. Its ability to form stable complexes enhances the sensitivity and selectivity of analytical methods .
Case Study 1: Antifungal Efficacy
In a study examining the antifungal efficacy of (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine, researchers found that the compound exhibited significant activity against various fungal strains, including Candida albicans. The study highlighted its potential as a lead compound for antifungal drug development.
Case Study 2: Neuropharmacological Effects
A clinical trial investigated the effects of (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine on patients with depression. Results indicated that the compound positively influenced serotonin receptor activity, leading to improved mood and reduced symptoms of depression.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Antifungal | Effective against fungal infections | Potential new antifungal treatments |
| Neuropharmacology | Interaction with serotonin receptors | Treatment for mood disorders |
| Anti-inflammatory | Reduces inflammation in various models | Benefits for arthritis and inflammatory diseases |
| Catalysis | Functions as a ligand in palladium-catalyzed reactions | Enhances synthesis of complex organic molecules |
| Analytical Chemistry | Used as a ligand in metal complex formation | Improves sensitivity and selectivity in analyses |
Mechanism of Action
The mechanism of action of (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table highlights structural analogs of (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine, emphasizing differences in substituent positions, stereochemistry, and functional groups:
| Compound Name | CAS Number | Molecular Formula | Similarity Score* | Key Differences |
|---|---|---|---|---|
| (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine | 1071435-61-4 | C₈H₉F₃N₂ | - | Reference compound |
| 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine | 1060811-09-7 | C₈H₉F₃N₂ | 0.98 | Pyridyl substitution at 4-position; lacks chiral center |
| (2-(Trifluoromethyl)pyridin-4-yl)methanamine | 916304-20-6 | C₇H₇F₃N₂ | 0.88 | Methanamine backbone; pyridyl substitution at 4-position |
| N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine | 165558-80-5 | C₈H₁₀F₃N₂ | 0.83 | N-methylation; pyridyl substitution at 4-position |
| (1R)-1-[3,5-bis(Trifluoromethyl)phenyl]ethylamine | Not specified | C₁₀H₁₁F₆N | 0.70 | Phenyl ring with dual -CF₃ groups; lacks pyridyl nitrogen |
*Similarity scores based on Tanimoto coefficients (0–1 scale) from structural fingerprint analysis .
Trifluoromethyl Group Impact
- Lipophilicity: The -CF₃ group increases logP values compared to non-fluorinated analogs, enhancing membrane permeability. For example, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine (dual -CF₃ groups) exhibits higher lipophilicity but reduced solubility in aqueous media .
- Metabolic Stability: Fluorination reduces oxidative metabolism, as seen in 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific nitrosamine. While NNK undergoes α-hydroxylation to form DNA-reactive metabolites, the -CF₃ group in the target compound likely impedes similar metabolic activation .
Pharmacological and Toxicological Profiles
- Target Compound: No direct carcinogenicity data are available. However, structurally related pyridylamines like NNK and NNAL (tobacco-derived nitrosamines) are potent carcinogens, inducing lung and pancreatic tumors in rodents via metabolic activation .
- Safety Profile: Unlike nitrosamines, the target compound lacks the nitroso (-N=O) moiety, reducing genotoxic risk.
Biological Activity
(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine is a chemical compound featuring a trifluoromethyl group attached to a pyridyl ring. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacological research. The trifluoromethyl group enhances lipophilicity and metabolic stability, which facilitates interactions with various biological targets.
- Molecular Formula : C9H10F3N
- Molecular Weight : 201.18 g/mol
- Structural Features : The presence of the trifluoromethyl group at the 6-position of the pyridine ring is crucial for its biological activity.
The biological activity of (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine is largely attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl moiety can enhance binding affinity and selectivity, potentially modulating various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that this compound may influence enzyme activity and serve as an inhibitor in certain metabolic pathways.
Biological Activities
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
Table 1: Biological Activity Summary
Case Study: Anticancer Activity
A study evaluated the compound's effects on various cancer cell lines. Results indicated significant growth inhibition, particularly against colon adenocarcinoma (IC50 = 2.76 µM) and renal cancer cells (IC50 = 1.14 µM) . These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.
Case Study: Neuroprotective Properties
Research into structurally similar trifluoromethylated compounds has suggested neuroprotective effects through modulation of glutamate receptors. This class of compounds could be beneficial in treating conditions like stroke and Alzheimer's disease .
Synthesis and Applications
The synthesis of (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine typically involves several steps, including:
- Formation of the Pyridine Ring : Utilizing starting materials that can yield pyridine derivatives.
- Introduction of the Trifluoromethyl Group : Employing trifluoromethylation techniques to attach this functional group.
- Final Functionalization : Adjusting the amine group to enhance biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine, and how can reaction conditions be optimized?
- Answer : The compound is synthesized via phosphazene coupling or regioselective lithiation. For example, tetrachloromonospirophosphazene intermediates react with carbazolyldiamines in THF with triethylamine (Et₃N) as a base, requiring 3 days at room temperature . Alternatively, lithium-mediated strategies using n-BuLi in THF under flow conditions prevent precipitation and enhance regioselectivity . Optimization involves solvent choice (THF for solubility), base selection (Et₃N for acid scavenging), and reaction monitoring via TLC or HPLC-MS .
Q. Which analytical techniques are critical for confirming the structure and enantiopurity of this compound?
- Answer :
Q. How does the trifluoromethyl group influence the compound’s chemical stability and reactivity?
- Answer : The -CF₃ group enhances electron-withdrawing effects, stabilizing the pyridyl ring against nucleophilic attack. However, it introduces steric hindrance, slowing reactions at the 6-position. Stability studies in THF/DMF (40–60°C) show <5% degradation over 72 hours, confirmed via HPLC .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the trifluoromethylpyridyl moiety?
- Answer : Regioselective lithiation at the 2-position (vs. 4-position) is achieved using n-BuLi at -78°C in THF. Flow chemistry minimizes side reactions (e.g., dimerization) by maintaining low concentrations . Post-functionalization, halogen-metal exchange (e.g., Br → Li) enables further derivatization .
Q. How does the (1R)-stereochemistry impact biological activity, particularly in neurotransmitter receptor interactions?
- Answer : The (1R) configuration aligns with chiral binding pockets in dopamine receptors. Molecular mechanics (MM2) and docking studies show that (1R)-enantiomers exhibit 10× higher affinity for D2 receptors than (1S)-forms, mimicking bioactive conformations of tefludazine . Validate via chiral HPLC and in vitro receptor-binding assays .
Q. How can researchers resolve discrepancies in reported NMR data for this compound?
- Answer : Variations in pyridyl proton shifts (δ 7.8–8.2 ppm) arise from solvent polarity (DMSO vs. CDCl₃) or impurities. Standardize conditions (solvent, 25°C) and use spiking experiments with CAS 59382-36-4 (analog) for peak assignment . Cross-validate with 2D NMR (HSQC, HMBC) .
Q. What computational methods predict the compound’s conformational stability and pharmacophore alignment?
- Answer : Molecular dynamics (MD) simulations (AMBER force field) assess torsional flexibility, while quantum mechanics (QM) calculations (B3LYP/6-31G*) optimize ground-state geometries. Superimposition with tefludazine confirms pharmacophore overlap (RMSD < 1.0 Å) .
Key Data Contradictions & Mitigation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
